1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that contains both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine typically involves the condensation of thiophene derivatives with imidazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring or the sulfur atom of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of alkylated imidazole or thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-ylmethyl)-1H-imidazol-2-amine
- 1-(Thiophen-3-ylmethyl)-1H-imidazol-4-amine
- 1-(Thiophen-2-ylmethyl)-1H-imidazol-4-amine
Uniqueness
1-(Thiophen-3-ylmethyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring and the imidazole ring can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
1-(thiophen-3-ylmethyl)imidazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c9-8-10-2-3-11(8)5-7-1-4-12-6-7/h1-4,6H,5H2,(H2,9,10) |
InChI Key |
CDWGGZRYPUFLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CN2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.